molecular formula C23H31N3O B2407382 N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)pivalamide CAS No. 1005297-67-5

N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)pivalamide

Cat. No. B2407382
CAS RN: 1005297-67-5
M. Wt: 365.521
InChI Key: HVWCTAUVTNBZLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)pivalamide, also known as DPV-001, is a novel compound that has attracted significant attention in the scientific community due to its potential applications in various fields, including medicine, pharmacology, and biochemistry.

Scientific Research Applications

Allosteric Modulation of CB1 Receptor

Research has identified certain indole-2-carboxamides, structurally related to N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)pivalamide, as potential allosteric modulators for the cannabinoid type 1 receptor (CB1). These compounds, including a potent CB1 allosteric modulator, exhibit significant binding affinity and cooperativity, indicating potential applications in modulating cannabinoid receptor activities (Khurana et al., 2014).

Antitumor Activity

A derivative of N-[2-(dimethylamino)-ethyl]-2-phenylquinoline-8-carboxamide has been explored for its in vivo antitumor activity, suggesting that structural analogs of this compound could possess antitumor properties. Substitution on the phenyl ring impacts DNA binding ability, with certain derivatives showing significant solid tumor activity (Atwell, Baguley, & Denny, 1989).

Anti-inflammatory and Antimicrobial Activities

Compounds structurally related to the compound of interest have been synthesized and evaluated for anti-inflammatory and antimicrobial activities. Certain derivatives demonstrated high anti-inflammatory activity, comparable to indomethacin, and exhibited antimicrobial effects, highlighting the potential for these compounds in pharmaceutical applications (Ahmed, 2017).

Antiallergy Activity

N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamides, another class of compounds related to the main compound, have been synthesized and assessed for antiallergy activity. These studies reveal the potential of such compounds in developing antiallergic therapies, although further research is needed to identify compounds with significant activity in relevant assays (Walsh et al., 1990).

Dynamin GTPase Inhibition

Focused library development based on the core structure of this compound led to the identification of compounds with significant inhibition of dynamin GTPase. These findings suggest the potential application of such compounds in studying dynamin-mediated processes, including clathrin-mediated endocytosis (Gordon et al., 2013).

properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O/c1-23(2,3)22(27)24-16-21(18-10-12-19(13-11-18)25(4)5)26-15-14-17-8-6-7-9-20(17)26/h6-13,21H,14-16H2,1-5H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVWCTAUVTNBZLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCC(C1=CC=C(C=C1)N(C)C)N2CCC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.